N-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydronaphthalen-2-amine
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Overview
Description
N-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydronaphthalen-2-amine is a synthetic organic compound known for its diverse biological activities. The compound features a trimethoxyphenyl group, which is a versatile pharmacophore, and a tetrahydronaphthalen-2-amine moiety. This combination makes it a valuable molecule in medicinal chemistry and various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydronaphthalen-2-amine typically involves the following steps:
Formation of the Trimethoxyphenyl Intermediate: The trimethoxyphenyl group is synthesized through the methylation of hydroxyphenyl compounds using methyl iodide in the presence of a base such as potassium carbonate.
Coupling with Tetrahydronaphthalen-2-amine: The trimethoxyphenyl intermediate is then coupled with tetrahydronaphthalen-2-amine using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst such as DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydronaphthalen-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced amine derivatives.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
N-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydronaphthalen-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydronaphthalen-2-amine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
3,4,5-Trimethoxyamphetamine: Shares the trimethoxyphenyl group but differs in its amine structure and pharmacological effects.
Combretastatin A-4: Contains a similar trimethoxyphenyl group and is known for its potent anti-cancer activity by targeting tubulin.
Uniqueness
N-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydronaphthalen-2-amine is unique due to its combined structural features, which confer a broad spectrum of biological activities and make it a valuable compound for diverse scientific research applications.
Properties
IUPAC Name |
N-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydronaphthalen-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3/c1-21-17-11-16(12-18(22-2)19(17)23-3)20-15-9-8-13-6-4-5-7-14(13)10-15/h4-7,11-12,15,20H,8-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACFIDLHGFJLNON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC2CCC3=CC=CC=C3C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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